molecular formula C20H24N2 B14312475 N~1~,N~4~-Dimethyl-N~1~,N~4~-diphenylcyclohex-2-ene-1,4-diamine CAS No. 113260-87-0

N~1~,N~4~-Dimethyl-N~1~,N~4~-diphenylcyclohex-2-ene-1,4-diamine

Cat. No.: B14312475
CAS No.: 113260-87-0
M. Wt: 292.4 g/mol
InChI Key: YBLBCGUKQTXACI-UHFFFAOYSA-N
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Description

N~1~,N~4~-Dimethyl-N~1~,N~4~-diphenylcyclohex-2-ene-1,4-diamine is an organic compound characterized by its cyclohexene ring substituted with two phenyl groups and two methyl groups on the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-Dimethyl-N~1~,N~4~-diphenylcyclohex-2-ene-1,4-diamine typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation using benzene and an appropriate alkylating agent.

    Methylation of Nitrogen Atoms: The nitrogen atoms are methylated using methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-Dimethyl-N~1~,N~4~-diphenylcyclohex-2-ene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or aromatic compounds.

Scientific Research Applications

N~1~,N~4~-Dimethyl-N~1~,N~4~-diphenylcyclohex-2-ene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N1,N~4~-Dimethyl-N~1~,N~4~-diphenylcyclohex-2-ene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylethylenediamine: A simpler diamine with similar methylation but lacking the cyclohexene and phenyl groups.

    N,N-Dimethyl-1,2-diaminoethane: Another diamine with a different backbone structure.

    N,N-Dimethyl-1,4-benzenediamine: Contains a benzene ring instead of a cyclohexene ring.

Uniqueness

N~1~,N~4~-Dimethyl-N~1~,N~4~-diphenylcyclohex-2-ene-1,4-diamine is unique due to its cyclohexene ring and phenyl substitutions, which confer distinct chemical and physical properties compared to other diamines

Properties

CAS No.

113260-87-0

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

1-N,4-N-dimethyl-1-N,4-N-diphenylcyclohex-2-ene-1,4-diamine

InChI

InChI=1S/C20H24N2/c1-21(17-9-5-3-6-10-17)19-13-15-20(16-14-19)22(2)18-11-7-4-8-12-18/h3-13,15,19-20H,14,16H2,1-2H3

InChI Key

YBLBCGUKQTXACI-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC(C=C1)N(C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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